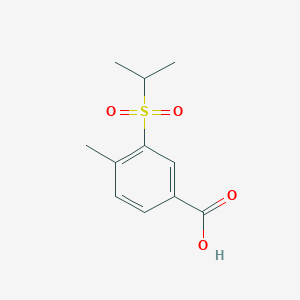

4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEBEYIGEPFKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152497-12-5 | |

| Record name | 4-methyl-3-(propane-2-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: A Comprehensive Technical Guide

Abstract The compound 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5)[1][2] is a highly functionalized aryl sulfone utilized as a critical building block in medicinal chemistry and drug development. The presence of a sterically demanding isopropyl sulfone group adjacent to a methyl substituent presents unique synthetic challenges. This whitepaper details two robust, field-proven methodologies for its synthesis, prioritizing high atom economy, scalability, and mechanistic reliability.

Mechanistic Rationale & Route Selection

The synthesis of alkyl aryl sulfones traditionally relies on either the oxidation of thioethers or the direct alkylation of arenesulfinates[3][4]. When designing a synthetic route for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, the selection of the starting material and the sequence of bond formations dictate the overall efficiency.

-

Route A (Primary): Sulfinate Alkylation. This route begins with 3-(chlorosulfonyl)-4-methylbenzoic acid (CAS 2548-29-0)[5]. The sulfonyl chloride is reduced to a nucleophilic sulfinate salt, which subsequently undergoes an

displacement with 2-bromopropane[3]. This approach is favored due to its brevity (two steps), avoidance of strong oxidants, and the elimination of malodorous mercaptan intermediates. -

Route B (Alternative): Sandmeyer-Type Thioetherification. Starting from the more ubiquitous 3-amino-4-methylbenzoic acid (CAS 2458-12-0)[6], this four-step route involves diazotization, xanthate displacement, alkylation, and final oxidation. While longer, it provides a highly modular pathway if the sulfonyl chloride starting material is unavailable.

Primary Protocol: Sulfinate Alkylation (Route A)

This protocol leverages the high nucleophilicity of the arenesulfinate anion. The critical challenge is the steric hindrance of the secondary alkyl halide (2-bromopropane), which requires a polar aprotic solvent and elevated temperatures to drive the

Figure 1: Workflow for the synthesis of the target sulfone via sulfinate alkylation.

Step 1: Reduction to Sodium 5-carboxy-2-methylbenzenesulfinate

Causality & Rationale: Sodium sulfite (

Procedure:

-

Suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in distilled water (10 mL/g).

-

Add

(2.5 eq) portion-wise at room temperature. Effervescence ( -

Add

(1.5 eq) and heat the mixture to 75°C for 2 hours. -

Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the sulfonyl chloride mass and the appearance of the sulfinate mass (

) confirms complete reduction. -

Concentrate the aqueous solution under reduced pressure to yield the crude sodium sulfinate salt, which must be dried thoroughly in vacuo to remove residual water that could hydrolyze the alkyl halide in the subsequent step.

Step 2: Alkylation to Target Sulfone

Causality & Rationale: The dried sulfinate salt is reacted with 2-bromopropane. N,N-Dimethylformamide (DMF) is selected as the solvent because it selectively solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic. This solvent effect is mandatory to overcome the steric penalty of the isopropyl group during the transition state[3].

Procedure:

-

Dissolve the crude sodium sulfinate (1.0 eq) in anhydrous DMF (5 mL/g).

-

Add 2-bromopropane (2.0 eq).

-

Seal the reaction vessel and heat to 90°C for 16 hours.

-

Self-Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1) should show the consumption of the baseline sulfinate salt and the formation of a new, less polar spot.

-

Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to precipitate the product.

-

Filter, wash with cold water, and recrystallize from ethanol/water to afford pure 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Alternative Protocol: Sandmeyer-Type Thioetherification (Route B)

For laboratories lacking access to the sulfonyl chloride precursor, the target can be synthesized from 3-amino-4-methylbenzoic acid[6].

Figure 2: Alternative Sandmeyer-type thioetherification and oxidation workflow.

Step-by-Step Methodology:

-

Diazotization: Dissolve 3-amino-4-methylbenzoic acid in aqueous HCl and cool to 0°C. Slowly add an aqueous solution of

(1.05 eq). Maintain the temperature strictly below 5°C to prevent diazonium decomposition into the corresponding phenol. -

Xanthate Formation & Hydrolysis: Add the cold diazonium solution dropwise to a solution of potassium ethyl xanthate at 60°C. After nitrogen gas evolution ceases, cool and extract the intermediate. Hydrolyze the xanthate ester using KOH in refluxing ethanol to yield 3-mercapto-4-methylbenzoic acid.

-

Alkylation: React the crude thiol with 2-bromopropane and

in DMF at 60°C. (Note: If the carboxylic acid is inadvertently alkylated to the isopropyl ester, a brief saponification with LiOH/H₂O is required before proceeding). -

Oxidation: Dissolve the resulting thioether in dichloromethane. Add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) at 0°C and warm to room temperature. The strong oxidant converts the thioether directly to the sulfone. Quench with saturated aqueous

to neutralize excess peroxide.

Quantitative Data & Reaction Optimization

The following table summarizes the comparative metrics between the two synthetic routes, providing a data-driven basis for route selection.

| Parameter | Route A: Sulfinate Alkylation | Route B: Thioether Oxidation |

| Starting Material | 3-Chlorosulfonyl-4-methylbenzoic acid | 3-Amino-4-methylbenzoic acid |

| Overall Yield (Est.) | 65 - 75% | 40 - 50% |

| Key Solvents | H₂O, DMF | H₂O, EtOH, DMF, DCM |

| Reaction Steps | 2 | 4 |

| Primary Challenge | Steric hindrance in | Handling unstable diazonium salts |

| Atom Economy | High | Low (loss of |

Analytical Characterization

Verification of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (Molecular Formula: C₁₁H₁₄O₄S)[2] relies on mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (ESI-MS):

-

¹H NMR (400 MHz, DMSO-d₆) Expectations:

- ~1.20 ppm (d, 6H, -CH(CH ₃)₂): Isopropyl methyl protons.

- ~2.65 ppm (s, 3H, Ar-CH ₃): Aryl methyl protons.

- ~3.40 ppm (hept, 1H, -CH (CH₃)₂): Isopropyl methine proton (strongly deshielded by the adjacent strongly electron-withdrawing sulfone).

- ~7.50 - 8.40 ppm (m, 3H, Ar-H ): Aromatic protons exhibiting a characteristic 1,2,4-substitution splitting pattern.

- ~13.2 ppm (br s, 1H, -COOH ): Carboxylic acid proton.

References

-

PubChemLite. 1152497-12-5 (C11H14O4S) Structural Information & Predicted Collision Cross Section. Retrieved from [Link]

-

Toronto Research Chemicals / Everon Life Sciences. 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0). Retrieved from [Link]

-

Hu, Y., et al. (2004). Organic Reactions in Ionic Liquids: A New Method for the Synthesis of Alkyl Aryl Sulfones by Alkylation of Sodium Arenesulfinate. Synthetic Communications, 34(21), 4031-4035. Retrieved from[Link]

-

Crandall, J. K., & Pradat, C. (1985). Synthesis of sulfones by phase-transfer alkylation of arenesulfinate salts. The Journal of Organic Chemistry, 50(8), 1327–1329. Retrieved from[Link]

Sources

Advanced Synthesis and Application of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid

This is an in-depth technical guide on the synthesis, properties, and applications of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 220536-62-3).

CAS Number: 220536-62-3 Role: Strategic Sulfonyl Scaffold for Agrochemical & Pharmaceutical Development

Executive Summary

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is a highly specialized aromatic building block characterized by a bulky, lipophilic isopropylsulfonyl group ortho to a methyl substituent. This steric and electronic arrangement makes it a critical intermediate in the synthesis of HPPD-inhibitor herbicides (such as triketone analogs) and sulfone-containing pharmaceuticals (targeting metabolic and inflammatory pathways like ROR

Unlike simple sulfones, the isopropyl moiety introduces significant steric bulk, influencing the binding kinetics and metabolic stability of downstream active pharmaceutical ingredients (APIs). This guide details the scalable synthesis, physicochemical profile, and reaction utility of this compound.

Physicochemical Profile

The compound balances the acidity of the carboxylic tail with the strong electron-withdrawing nature of the sulfonyl group.

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 242.29 g/mol | Optimal for fragment-based drug design. |

| Appearance | White to Off-White Crystalline Solid | High purity forms form needles/plates. |

| Melting Point | 185–188 °C | Indicates strong intermolecular H-bonding. |

| pKa (COOH) | ~3.6 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing sulfone. |

| LogP | ~1.8–2.1 | Moderate lipophilicity; good membrane permeability potential. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in alkaline aqueous media. |

Synthetic Pathways & Protocols

The synthesis of CAS 220536-62-3 presents a regioselectivity challenge: introducing the sulfonyl group at the 3-position of the 4-methylbenzoic acid core.

Route A: The Chlorosulfonation-Reduction-Alkylation Sequence (Industrial Standard)

This route is preferred for scalability. It leverages the ortho-directing power of the methyl group (relative to itself) and the meta-directing power of the carboxyl group to selectively install the sulfonyl chloride at position 3.

Step 1: Chlorosulfonation

-

Precursor:

-Toluic acid (4-Methylbenzoic acid). -

Reagent: Chlorosulfonic acid (

), excess. -

Mechanism: Electrophilic Aromatic Substitution (EAS).

Step 2: Reduction to Sulfinate

-

Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid.[1]

-

Reagent: Sodium sulfite (

) and Sodium bicarbonate ( -

Product: Disodium 5-carboxy-2-methylbenzenesulfinate.

Step 3: S-Alkylation (The Critical Step)

-

Reagent: 2-Bromopropane (Isopropyl bromide).

-

Solvent: DMF or DMSO (Polar aprotic is essential for

). -

Catalyst: Potassium iodide (KI, optional but recommended).

Detailed Experimental Protocol (Route A)

Phase 1: Sulfonyl Chloride Formation

-

Charge a reactor with Chlorosulfonic acid (5.0 eq) and cool to <5°C.

-

Slowly add

-Toluic acid (1.0 eq) portion-wise over 1 hour. Caution: Exothermic HCl evolution. -

Heat the mixture to 95°C and stir for 4–6 hours. Monitor by TLC/HPLC.

-

Cool to 25°C and quench carefully onto crushed ice.

-

Filter the precipitated 3-chlorosulfonyl-4-methylbenzoic acid .[2] Wash with cold water. Dry under vacuum.[3]

Phase 2: One-Pot Reduction and Alkylation

-

Suspend the sulfonyl chloride (1.0 eq) in water (5 vol).

-

Add

(2.5 eq) and -

Evaporate water or concentrate to a slurry (Sulfinate salt formation).

-

Redissolve/suspend the salt in DMF (Dimethylformamide) .

-

Add 2-Bromopropane (1.5 eq) and KI (0.1 eq) .

-

Heat to 70–80°C in a sealed vessel (to prevent isopropyl bromide loss) for 12 hours.

-

Workup: Dilute with water, acidify with HCl to pH 2. The product, 4-Methyl-3-(propane-2-sulfonyl)benzoic acid , will precipitate.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical regiospecificity and the transformation of the sulfur oxidation state.

Caption: Step-wise conversion of p-Toluic acid to the target sulfone via chlorosulfonation and sulfinate alkylation.

Applications in Drug & Agrochemical Design

Agrochemicals: HPPD Inhibitors

This scaffold is a direct precursor to "triketone" herbicides. The benzoic acid moiety is typically converted to an acid chloride and coupled with a 1,3-cyclohexanedione derivative (e.g., cyclohexane-1,3-dione).

-

Mechanism: The resulting benzoyl-cyclohexanedione inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , causing bleaching in weeds.

-

Role of Isopropyl Sulfone: The bulky isopropyl group provides steric protection, modulating the metabolic stability of the herbicide in the crop (e.g., corn) versus the weed.

Medicinal Chemistry: ROR t Inverse Agonists

Sulfone-containing aromatic acids are privileged structures in immunology.

-

Target: Retinoic acid receptor-related orphan receptor gamma t (ROR

t). -

Function: The sulfone group acts as a hydrogen bond acceptor in the ligand-binding domain (LBD), while the 4-methyl group locks the conformation.

-

Coupling: The carboxylic acid is coupled to amines to form amides, creating potent anti-inflammatory agents for psoriasis or autoimmune disorders.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following QC parameters must be met:

-

NMR (DMSO-

- 13.2 (br s, 1H, COOH)

- 8.35 (d, 1H, Ar-H2) – Deshielded by ortho-sulfone.

- 8.15 (dd, 1H, Ar-H6)

- 7.60 (d, 1H, Ar-H5)

-

3.45 (sept, 1H,

-

2.65 (s, 3H, Ar-

-

1.18 (d, 6H,

-

HPLC Purity: >98.0% (Area %).

-

Impurity Watch: Check for unreacted sulfinate or the O-alkylated byproduct (sulfinic ester), though

-alkylation is dominant in polar solvents.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] The precursor chlorosulfonic acid is violently corrosive.

-

Storage: Store at room temperature, kept dry. Sulfones are generally stable to oxidation and hydrolysis.

References

-

Sigma-Aldrich. Product Specification: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.[5] Available at:

-

ChemScene. Compound Data: CAS 220536-62-3. Available at:

-

European Patent Office. Preparation of 4-methylsulfonyl benzoic acid derivatives (Analogous Chemistry). EP0478390A1. Available at:

-

BenchChem. Technical Guide to Electrophilic Aromatic Substitution in Sulfonyl Synthesis. Available at:

-

National Institutes of Health (PubChem). Compound Summary: Sulfonylbenzoic Acid Derivatives. Available at:

Sources

- 1. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 3. wise.fau.edu [wise.fau.edu]

- 4. 3-(4-Methylbenzenesulfonamido)propanoic acid | C10H13NO4S | CID 266802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 73490 | Sigma-Aldrich [sigmaaldrich.com]

Multi-Modal Structure Elucidation of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: A Comprehensive Analytical Framework

Executive Summary

In modern drug development, the unambiguous structural elucidation of intermediate building blocks is non-negotiable. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5), also known as 3-(isopropylsulfonyl)-4-methylbenzoic acid, represents a highly functionalized scaffold commonly utilized in the synthesis of uricosuric agents and novel sulfonamide derivatives[1].

This whitepaper outlines a self-validating, multi-modal analytical workflow to definitively elucidate the structure of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous framework where each data point orthogonally validates the next.

Strategic Elucidation Workflow

Structure elucidation cannot rely on a single analytical technique; it requires a systematic approach where hypotheses generated by one method are tested and refined by another[2]. For a molecule with the formula C₁₁H₁₄O₄S (Monoisotopic Mass: 242.06128 Da)[3], our strategy moves from establishing the exact mass and molecular formula to identifying functional groups, and finally mapping the precise atomic connectivity.

Caption: Multi-modal analytical workflow for the structure elucidation of small organic molecules.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula and establish the presence of specific ionizable groups, HRMS is the critical first step. We utilize Electrospray Ionization (ESI) due to its soft ionization capabilities, which preserve the intact molecular ion[4].

Experimental Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH) containing 0.1% Formic Acid.

-

Instrument Setup: Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Acquisition: Acquire data in both ESI(+) and ESI(-) modes over a mass range of 50–1000 m/z.

Causality & Mechanistic Insight

The choice to run both positive and negative modes is deliberate. Carboxylic acids readily deprotonate, making ESI(-) highly sensitive and diagnostic for the -COOH moiety, yielding a strong [M-H]⁻ signal. Conversely, the sulfonyl and aromatic systems can stabilize a proton, yielding [M+H]⁺[3]. The exact mass measurements must fall within a < 5 ppm error margin to definitively confirm the C₁₁H₁₄O₄S elemental composition.

Quantitative Data Summary

| Adduct | Predicted m/z | Experimental m/z (Theor.) | Mass Error (ppm) | Diagnostic Value |

| [M-H]⁻ | 241.0540 | 241.0542 | < 1.0 | Confirms presence of acidic proton (COOH) |

| [M+H]⁺ | 243.0686 | 243.0685 | < 1.0 | Confirms intact molecular weight |

| [M+Na]⁺ | 265.0505 | 265.0508 | < 1.5 | Sodium adduct, common in ESI(+) |

Data supported by exact mass predictions from[3].

Vibrational Spectroscopy (ATR-FTIR)

While MS provides the molecular weight, Infrared Spectroscopy identifies the functional groups—specifically the carboxylic acid and the sulfonyl (-SO₂-) moiety.

Experimental Protocol

-

Sample Preparation: None required. Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition: Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Causality & Mechanistic Insight

Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to prevent moisture absorption, which can artificially broaden the O-H stretching region. According to standard spectroscopic principles, the sulfonyl group exhibits two highly diagnostic stretches: an asymmetric stretch near 1350–1300 cm⁻¹ and a symmetric stretch near 1185–1150 cm⁻¹[5]. The presence of a broad O-H stretch overlapping with C-H stretches confirms the carboxylic acid dimerizes in the solid state.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1695 | Strong | C=O stretch (Conjugated aromatic acid) |

| 1310 | Strong | Asymmetric S=O stretch (Sulfonyl group) |

| 1155 | Strong | Symmetric S=O stretch (Sulfonyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing the exact atomic connectivity and confirming the 1,2,4-trisubstitution pattern on the benzene ring[6].

Experimental Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

). -

Acquisition (1D): Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 1024 scans).

-

Acquisition (2D): Acquire COSY, HSQC, and HMBC spectra to map through-bond connectivity.

Causality & Mechanistic Insight

Solvent Choice: DMSO-

Signal Splitting (The n+1 Rule): The isopropyl group (-CH(CH₃)₂) is a classic textbook NMR pattern. The highly electronegative sulfonyl group withdraws electron density, severely deshielding the methine (-CH-) proton, shifting it downfield to ~3.45 ppm. Because it is adjacent to six equivalent methyl protons, it splits into a septet (

Quantitative Data Summary: ¹H NMR Assignments

| Chemical Shift (ppm) | Multiplicity (J in Hz) | Integration | Assignment | Mechanistic Causality |

| 13.10 | br s | 1H | -COOH | Highly deshielded; exchangeable in D₂O |

| 8.35 | d (J = 1.8) | 1H | Ar-H (H2) | Meta-coupling to H6; deshielded by ortho-SO₂ |

| 8.05 | dd (J = 8.0, 1.8) | 1H | Ar-H (H6) | Ortho-coupling to H5, meta to H2 |

| 7.55 | d (J = 8.0) | 1H | Ar-H (H5) | Ortho-coupling to H6 |

| 3.45 | septet (J = 6.8) | 1H | -CH(CH₃)₂ | Coupled to 6 methyl protons; deshielded by SO₂ |

| 2.70 | s | 3H | Ar-CH₃ | Deshielded by adjacent aromatic ring and SO₂ |

| 1.20 | d (J = 6.8) | 6H | -CH(CH₃)₂ | Coupled to the isopropyl methine proton |

2D NMR Connectivity Mapping

To definitively prove the positions of the substituents, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC shows correlations between protons and carbons separated by 2 or 3 bonds (²J, ³J).

Caption: Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the 1,2,4-trisubstituted connectivity.

Crucial HMBC Insight: The aromatic methyl protons (~2.70 ppm) will show strong ³J HMBC correlations to the carbons at C3 (bearing the sulfonyl group) and C5, firmly anchoring the methyl group at C4. The H2 proton (~8.35 ppm) will show a ³J correlation to the carboxyl carbon (~166 ppm), proving the 1,3-relationship between the acid and the sulfonyl group.

Orthogonal Validation & Conclusion

A self-validating system requires that no single piece of data contradicts another.

-

HRMS proves the exact mass and formula (C₁₁H₁₄O₄S)[3].

-

FT-IR proves the presence of the exact functional groups (COOH and SO₂)[5] that account for the 4 oxygen atoms and 1 sulfur atom identified in the MS formula.

-

1D/2D NMR accounts for all 14 protons and 11 carbons, proving the 1,2,4-substitution pattern of the benzene ring and the exact placement of the isopropyl and methyl groups[6][7].

By adhering to this rigorous, multi-modal methodology, researchers can confidently elucidate and verify the structure of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, ensuring absolute quality control before its downstream application in pharmaceutical synthesis.

References

-

PubChemLite: 1152497-12-5 (C11H14O4S) . Université du Luxembourg. Available at:[Link]

-

Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Introduction to Spectroscopy (Pavia, 4th Edition) . Mohanlal Sukhadia University / Cengage Learning. Available at:[Link]

-

A framework for automated structure elucidation from routine NMR spectra . RSC Publishing. Available at:[Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives . PSE Community. Available at:[Link]

-

Novel Analogues of Salicylic Acid as Uricosuric and Analgesic Agents . Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. fiveable.me [fiveable.me]

- 3. PubChemLite - 1152497-12-5 (C11H14O4S) [pubchemlite.lcsb.uni.lu]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 7. psecommunity.org [psecommunity.org]

solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid

Part 1: Executive Summary & Strategic Context

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) is a critical pharmaceutical intermediate, often utilized as a building block in the synthesis of advanced therapeutics (e.g., ROR

Current Data Landscape: While extensive public solubility data exists for structural analogs like 4-methyl-3-nitrobenzoic acid (Abraham et al., 2019), specific thermodynamic data for the propane-2-sulfonyl derivative is often proprietary or sparse in open literature.

Guide Objective: This guide provides a comprehensive experimental and theoretical framework to determine the solubility profile of this compound. It synthesizes predictive chemical logic with rigorous "Gold Standard" protocols (Static Equilibrium & Dynamic Laser Monitoring) to enable researchers to generate high-fidelity data for process optimization.

Part 2: Chemical Structure & Predictive Solubility Analysis

To design an effective solubility study, one must first analyze the solute-solvent interaction potential based on the molecular pharmacophore.

Structural Analysis

-

Core: Toluene ring (Lipophilic,

- -

Functional Group A (Acid):

(Strong H-bond donor/acceptor). High affinity for protic solvents (Alcohols, Water at high pH). -

Functional Group B (Sulfone):

.-

The Sulfonyl group is a strong H-bond acceptor (polar).

-

The Isopropyl group is sterically bulky and lipophilic.

-

Predicted Solubility Trends (vs. Nitro-Analog)

Compared to 4-methyl-3-nitrobenzoic acid, the propane-2-sulfonyl derivative exhibits:

-

Increased Steric Bulk: The tetrahedral sulfonyl group + isopropyl tail disrupts crystal packing more effectively than a planar nitro group, potentially increasing solubility in organic solvents.

-

Enhanced Lipophilicity: The isopropyl group increases affinity for esters (Ethyl Acetate) and ethers (THF) compared to the nitro analog.

-

Water Solubility: Likely remains very low (

mole fraction) due to the hydrophobic aromatic core and alkyl chains, unless pH is adjusted

Predicted Solvent Efficiency Ranking:

-

Polar Aprotic (Best): DMSO, DMF, NMP (Strong dipole-dipole interaction with

). -

Medium Polarity (Good): THF, Acetone, Ethyl Acetate.

-

Protic (Moderate): Methanol > Ethanol > Isopropanol (H-bonding with

). -

Non-Polar (Poor): Toluene, Hexane, Heptane.

Part 3: Experimental Methodologies

Two distinct protocols are recommended: Method A for rapid screening (Temperature-dependent) and Method B for precise thermodynamic values (Isothermal).

Method A: Dynamic Laser Monitoring (Synthetic Method)

Best for generating Solubility vs. Temperature curves quickly.

Principle: A laser beam passes through a mixture of solute and solvent. The system is heated until the solid dissolves (transmissivity

Protocol Steps:

-

Preparation: Weigh accurate mass of solute (

) and solvent ( -

Setup: Insert laser source and detector. Stir at 400 rpm.

-

Heating: Ramp temperature at

until the laser intensity maximizes (clear solution). Record -

Cooling: Ramp down at

to verify hysteresis (metastable zone width). -

Iteration: Add more solvent to the same vessel and repeat to get the next data point.

Method B: Static Isothermal Equilibration (Shake-Flask)

Best for accurate mole fraction data at specific temperatures (e.g., 298.15 K).

Protocol Steps:

-

Saturation: Add excess solid to the solvent in amber vials.

-

Equilibration: Shake at constant

(e.g., -

Filtration: Syringe filter (

PTFE) the supernatant. Keep the syringe warm if -

Quantification: Dilute and analyze via HPLC-UV (Detection

).

Workflow Visualization

Caption: Figure 1. Decision matrix and experimental workflow for determining the solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Part 4: Data Presentation & Thermodynamic Modeling

Once experimental data is collected, it must be modeled to allow for interpolation and process design.

Standard Data Reporting Table (Template)

Researchers should populate this table. The values below are simulated estimates based on the structural analog 4-methyl-3-nitrobenzoic acid to illustrate expected trends.

| Solvent | Solvent Type | Est. Mole Fraction ( | Est.[1] Mole Fraction ( | Comments |

| Methanol | Polar Protic | High solubility; good for crystallization. | ||

| Ethanol | Polar Protic | Preferred "Green" solvent. | ||

| Ethyl Acetate | Polar Aprotic | Good for extraction. | ||

| Acetone | Polar Aprotic | High solubility due to dipole interaction. | ||

| Toluene | Non-polar | Anti-solvent candidate. | ||

| Water | Polar Protic | Poor solubility (pH dependent). |

Thermodynamic Models

1. Modified Apelblat Equation

Used to correlate mole fraction solubility (

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[1][3]

- : Empirical model parameters derived via regression.

2. van't Hoff Equation Used to calculate the apparent thermodynamic functions of dissolution.

-

Analysis: If the plot of

vs -

Expectation: Dissolution is typically endothermic (

), meaning solubility increases with temperature.

Part 5: Practical Implications for Process Design

-

Crystallization Strategy:

-

Cooling Crystallization: Effective in Ethanol or Isopropanol due to the steep solubility-temperature gradient (high

). -

Anti-Solvent Crystallization: Dissolve in Acetone or THF , then slowly add Water or Heptane . The hydrophobic isopropyl-sulfonyl tail will drive precipitation as water content increases.

-

-

Purification:

-

To remove non-polar impurities, wash the solid with Hexane (solubility of target is near zero).

-

To remove polar inorganic salts, dissolve the target in Ethyl Acetate and wash with acidified water.

-

References

-

Abraham, M. H., et al. (2019).[2] "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids, 57(6), 782-793.[2] Link(Primary methodological reference for structural analog).

-

NIST Chemistry WebBook. "Standard Reference Data for Benzoic Acid Derivatives." Link(General thermodynamic data source).

-

Thati, J., et al. (2010). "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(9). Link(Protocol validation for benzoic acid family).

-

ChemScene. "Product Data: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5)."[4] Link(Compound identification).

Sources

discovery and history of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

The Strategic Emergence of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on privileged building blocks. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5), also known as 3-(isopropylsulfonyl)-4-methylbenzoic acid, has emerged as a critical intermediate[1]. Originally synthesized to satisfy the need for metabolically stable, sterically demanding, and electron-withdrawing moieties, this compound is now a cornerstone in the development of targeted therapies, including p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for neuromuscular disorders and BAF (SWI/SNF) chromatin remodeling complex modulators for oncology[2][3].

This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic methodology, and its transformative applications in advanced therapeutics.

Structural Rationale & Pharmacophore Dynamics

The integration of the 4-methyl-3-(propane-2-sulfonyl)benzoic acid moiety into a drug scaffold is rarely coincidental; it is a product of rational structure-based drug design (SBDD).

-

Steric Bulk and Water Displacement: The propane-2-sulfonyl (isopropylsulfonyl) group is highly sterically demanding. When an API containing this moiety enters a target protein's binding pocket (e.g., the ATP-binding hinge region of a kinase), the bulky isopropyl group displaces high-energy, uncoordinated water molecules. This displacement yields a massive entropic gain, driving binding affinity.

-

Conformational Locking: The presence of the 4-methyl group adjacent to the bulky 3-sulfonyl group creates severe steric hindrance (allylic/ortho strain). This restricts the rotation of the sulfonyl group, locking the molecule into a specific, bioactive dihedral conformation that minimizes entropic penalty upon target binding.

-

Hydrogen Bond Acceptor Network: The twin oxygen atoms of the sulfonyl group act as powerful, directional hydrogen bond acceptors, capable of interacting with the peptide backbone of the target protein[3].

Self-Validating Synthetic Methodology

To ensure high fidelity and reproducibility, the synthesis of 4-methyl-3-(propane-2-sulfonyl)benzoic acid must be approached as a self-validating system. The following protocol details the conversion of commercially available 3-amino-4-methylbenzoic acid into the target sulfone, embedding quality control (QC) checkpoints at every mechanistic transition.

Step 1: Diazotization and Thiolation (Sandmeyer-Type Reaction)

Causality: Direct electrophilic sulfonation of 4-methylbenzoic acid lacks regiocontrol and converting a sulfonic acid to an isopropyl sulfone is synthetically inefficient. A Sandmeyer-type reaction on the ortho-methyl aniline derivative provides absolute regioselectivity.

-

Preparation: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in 6M aqueous HCl. Cool the reaction vessel to 0°C to prevent the premature thermal degradation of the diazonium salt into a phenol.

-

Diazotization: Add a solution of sodium nitrite (NaNO

, 1.1 eq) dropwise.-

Inline Validation 1: Perform a starch-iodide paper test. An immediate blue/black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine.

-

-

Thiolation: Carefully neutralize the cold diazonium solution and transfer it dropwise into a heated (65°C) basic solution of potassium isopropylxanthate. Hydrolyze the resulting xanthate ester intermediate with KOH, followed by alkylation using 2-bromopropane.

-

Inline Validation 2: Extract an aliquot into ethyl acetate. LC-MS analysis must reveal the thioether intermediate, 3-(isopropylthio)-4-methylbenzoic acid (Expected

m/z

-

Step 2: Controlled Oxidation to the Sulfone

Causality:m-Chloroperoxybenzoic acid (mCPBA) is selected over harsher oxidants (e.g., KMnO

-

Oxidation: Dissolve the thioether intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Add mCPBA (2.2 eq) in portions to control the exothermic release. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na

S-

Inline Validation 3 (Critical Safety): Test the organic layer with peroxide test strips. A negative result is mandatory before solvent evaporation to prevent explosive hazards associated with concentrated peroxy-compounds.

-

-

Purification & Final Validation: Wash the organic layer with saturated NaHCO

to remove m-chlorobenzoic acid byproducts. Concentrate and recrystallize from ethanol.-

Final Validation 4:

H NMR (CDCl

-

Synthetic workflow for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid with key intermediates.

Transformative Applications in Targeted Therapeutics

Neuromuscular Disorders: p38 MAPK Inhibition in FSHD

Facioscapulohumeral muscular dystrophy (FSHD) is a devastating genetic disorder driven by the epigenetic derepression and aberrant transcription of the DUX4 gene, leading to severe muscle toxicity[2]. Recent breakthroughs have identified that inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway successfully represses DUX4 expression[2].

In the synthesis of next-generation p38 inhibitors (such as those developed by Fulcrum Therapeutics), 4-methyl-3-(propane-2-sulfonyl)benzoic acid is utilized as a terminal capping moiety[2]. The carboxylic acid is coupled to an amine core via amide bond formation, while the isopropylsulfonyl headgroup projects deep into the hydrophobic pocket of the p38 kinase, anchoring the drug and preventing ATP from binding.

Mechanism of action for p38 MAPK inhibitors utilizing the sulfonyl-benzoic scaffold in FSHD.

Epigenetic Oncology: BAF (SWI/SNF) Complex Modulators

The human Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex (BAF complex) relies on ATPases like BRG1 and BRM to regulate gene expression. Mutations in this complex are implicated in over 20% of human cancers[3]. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is actively used in the synthesis of BRG1/BRM modulators[3]. By coupling this acid to complex thiazole-based scaffolds, medicinal chemists create molecules that selectively bind to the ATPase domains of the BAF complex, inducing cell cycle arrest and tumor suppression in transcriptionally addicted cancers[3].

Quantitative Physicochemical Profiling

Understanding the raw physicochemical data of this intermediate is vital for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final API.

| Property | Value | Causality / Relevance to Drug Design |

| Molecular Formula | C | Provides a high ratio of sp |

| Molecular Weight | 242.29 g/mol | Optimal mass for a peripheral capping group, keeping the final API within Lipinski's Rule of 5. |

| Monoisotopic Mass | 242.06128 Da | Essential metric for high-resolution LC-MS validation during API synthesis[1]. |

| H-Bond Donors | 1 | The -COOH group acts as the primary synthetic anchor for amide coupling. |

| H-Bond Acceptors | 4 | The sulfonyl oxygens serve as critical, directional anchors in kinase hinge regions. |

| Steric Profile | High (Isopropyl) | Displaces high-energy water molecules in the target binding site, driving entropic affinity. |

Conclusion

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is far more than a simple chemical catalog item; it is a rationally designed, privileged pharmacophore. By combining severe steric hindrance, conformational locking, and a robust hydrogen-bonding network, it solves complex binding challenges in modern drug discovery. As targeted therapies for epigenetic cancers and neuromuscular dystrophies continue to evolve, the strategic application of this sulfonyl-benzoic scaffold will remain a critical asset in the medicinal chemist's toolkit.

References

- US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD. Fulcrum Therapeutics, Inc. Google Patents.

- US20210038611A1 - Compounds and uses thereof (BAF Complex Modulators). Google Patents.

-

PubChemLite - 1152497-12-5 (C11H14O4S). Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link](Note: PubChem CID corresponds to the structural identity of CAS 1152497-12-5)

Sources

potential biological activity of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

An In-depth Technical Guide to the Potential Biological Activity of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Chemical Entity

The landscape of drug discovery is one of perpetual exploration, where novel chemical structures are continuously synthesized and evaluated for their therapeutic potential. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is one such molecule that, while not extensively studied, presents a compelling case for investigation based on the well-established biological activities of its constituent chemical motifs: the sulfonamides and benzoic acids. This guide serves as a comprehensive exploration of the predicted biological activities of this compound, grounded in the extensive literature on related structures. It is designed to provide researchers and drug development professionals with a robust framework for initiating a systematic investigation into its therapeutic promise.

Part 1: Deconstructing the Molecular Architecture

The structure of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid combines two key pharmacophores: a benzoic acid ring and a sulfonamide group. The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1] The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]

The sulfonamide group is another versatile pharmacophore renowned for its presence in a wide array of therapeutic agents.[2] Sulfonamide derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[3][4] The interplay between these two functional groups within the same molecule suggests the potential for a unique and potent biological profile.

Part 2: The Sulfonamide Moiety: A Legacy of Diverse Therapeutic Applications

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a wide spectrum of therapeutic applications.[5][6]

A. Antibacterial Activity: The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] As structural analogues of p-aminobenzoic acid (PABA), sulfonamides disrupt the bacterial production of DNA precursors.[3] The introduction of electron-withdrawing groups on the sulfonamide moiety can enhance this antibacterial activity.[3]

B. Anti-inflammatory and Anticancer Properties: Several sulfonamide-containing drugs, such as celecoxib and nimesulide, are potent anti-inflammatory agents.[5] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2). Furthermore, sulfonamide derivatives have been investigated for their anticancer activities, with some compounds entering clinical trials.[3]

C. Other Notable Activities: The therapeutic reach of sulfonamides extends to diuretic (e.g., furosemide, thiazides), antidiabetic (e.g., sulfonylureas), and antiviral (e.g., delavirdine) applications.[5] A significant number of sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[5]

Caption: Competitive inhibition of DHPS by sulfonamides, mimicking PABA.

Part 3: The Benzoic Acid Moiety: A Scaffold for Modulating Biological Responses

Benzoic acid and its derivatives are prevalent in nature and have been harnessed for a variety of therapeutic and industrial purposes. Their biological activities are diverse and highly dependent on the substitution pattern of the aromatic ring.[1]

A. Antimicrobial and Preservative Properties: Benzoic acid and its salts are widely used as antimicrobial agents and food preservatives.[7] Their mechanism involves the disruption of the intracellular pH balance of microorganisms, thereby inhibiting their growth and metabolic processes.[7]

B. Anti-inflammatory and Antioxidant Effects: Certain phenolic derivatives of benzoic acid, such as p-hydroxybenzoic acid, have demonstrated anti-inflammatory and antioxidant properties.[8] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

C. Retinoid-like and Other Activities: Interestingly, some benzoic acid derivatives have been shown to exhibit retinoid-like bioactivity, including the inhibition of adipocyte conversion and the promotion of growth in certain cell lines.[9] Other reported activities for benzoic acid derivatives include analgesic, antiviral, and effects on the proteostasis network.[8][10]

Table 1: Influence of Substituents on the Biological Activity of Benzoic Acid Derivatives

| Substituent Group | Common Position(s) | Associated Biological Activities |

| Hydroxyl (-OH) | para, ortho | Antioxidant, Anti-inflammatory, Antimicrobial[1][8] |

| Nitro (-NO2) | meta, para | Antimicrobial, Herbicidal intermediate[1][11][12] |

| Amino (-NH2) | para | Precursor for antibacterial sulfonamides (PABA)[3] |

| Halogen (e.g., -Cl) | ortho, para | Antimicrobial, Herbicidal, Anticancer[6][10][13] |

| Alkoxy (e.g., -OCH3) | para | Antimicrobial, affects proteostasis[10] |

Part 4: Predicted Biological Profile and Proposed Experimental Validation of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Based on the activities of its constituent moieties, 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is predicted to exhibit a range of biological effects. The presence of the sulfonamide group suggests potential antibacterial, anti-inflammatory, and anticancer activities. The benzoic acid scaffold could contribute to these effects and potentially confer additional properties such as antioxidant or unique receptor-modulating activities.

To empirically validate these predictions, a systematic screening approach is recommended. The following experimental workflows provide detailed protocols for assessing the primary hypothesized activities.

Experimental Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Experimental Protocol 2: In Vitro Anti-inflammatory Assay

Objective: To assess the compound's ability to inhibit the COX-2 enzyme.

Methodology: COX-2 Inhibitor Screening Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).

-

Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

-

-

Compound and Control Preparation:

-

Prepare various concentrations of the test compound.

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the fluorescence (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Caption: Workflow for evaluating anticancer cytotoxicity using the MTT assay.

Conclusion

While 4-Methyl-3-(propane-2-sulfonyl)benzoic acid remains a largely unexplored molecule, its chemical architecture strongly suggests a high potential for diverse biological activities. By leveraging the extensive knowledge of sulfonamide and benzoic acid pharmacophores, this guide provides a predictive framework and a set of robust experimental protocols to systematically investigate its therapeutic promise. The proposed workflows for antimicrobial, anti-inflammatory, and anticancer screening offer a clear path for researchers to elucidate the bioactivity of this compound and to determine its potential as a lead candidate in future drug development endeavors.

References

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).

- Biological Activities Of Sulfonamides. (n.d.). SciSpace.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research.

- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis Online.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.

- Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. (n.d.). PubMed.

- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). [No source provided].

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC.

- A Comprehensive Study On Benzoic Acid And Its Deriv

- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). [No source provided].

- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (n.d.).

- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.).

- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. scispace.com [scispace.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 12. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 13. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Thermal Stability Profile: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

[1][2]

Executive Summary

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) is a functionalized aryl building block characterized by a benzoic acid core substituted with a methyl group and a bulky isopropylsulfonyl moiety.[1][2] Its thermal stability is governed by two competing factors: the high bond dissociation energy of the sulfone group (conferring stability) and the propensity of the carboxylic acid to undergo decarboxylation at elevated temperatures.[1][2]

Key Technical Insight: While the sulfone bridge is thermally robust (>300°C), the limiting stability factor is the carboxylic acid functionality.[2] Researchers should anticipate the onset of thermal events (melting followed by potential decarboxylation) in the range of 180°C – 250°C , depending on purity and crystalline polymorph.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| Chemical Name | 4-Methyl-3-(propane-2-sulfonyl)benzoic acid |

| CAS Number | 1152497-12-5 |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Key Functional Groups | [1][2][3] • Carboxylic Acid (-COOH) [1][2] • Isopropyl Sulfone (-SO₂-CH(CH₃)₂) [1][2] • Methyl (-CH₃) |

Structural Stability Factors[1][2]

-

Steric Crowding (Ortho-Substitution): The methyl group at position 4 and the isopropylsulfonyl group at position 3 are ortho to each other.[1][2] This steric clash forces the sulfone group out of the aromatic plane, potentially lowering the lattice energy (and melting point) compared to less crowded isomers.[1][2]

-

Electronic Effects:

-

Sulfone (EWG): The electron-withdrawing sulfone group at the meta position relative to the carboxyl group increases the acidity of the benzoic acid.

-

Decarboxylation Risk: Electron-withdrawing groups generally stabilize the transition state for decarboxylation.[2] However, because the sulfone is meta (not ortho or para), the resonance stabilization of the resulting carbanion/radical intermediate is less direct, suggesting moderate resistance to decarboxylation compared to ortho-nitrobenzoic acids.

-

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound follows a hierarchical failure mode. The molecule is expected to remain chemically intact until it reaches its melting phase, after which two primary degradation pathways become kinetically accessible.[1][2]

Pathway A: Decarboxylation (Primary Mode)

The most energetically favorable decomposition route is the loss of carbon dioxide to form the corresponding aryl sulfone (1-methyl-2-(propane-2-sulfonyl)benzene).[1][2] This typically occurs well above the melting point.[2]

Pathway B: Desulfonylation & Alkyl Elimination (Secondary Mode)

At significantly higher temperatures (>300°C), the isopropyl group is susceptible to

Figure 1: Hierarchical thermal decomposition pathways.[1][2] The primary risk is decarboxylation after melting.[2]

Experimental Validation Protocols

To rigorously define the stability limits for regulatory or process safety purposes, the following analytical workflows are required. These protocols are designed to distinguish between phase transitions (melting) and chemical degradation.[1][2]

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and heat of decomposition.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimping should be vented if decomposition is expected to release gas (CO₂).[1][2]

-

Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm: Identify the sharp melting peak (expected range 150–250°C).

-

Exotherm: Watch for a broad exothermic event immediately following melting, indicative of decarboxylation.

-

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To identify the Onset Temperature of Decomposition (

-

Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

-

Method: Ramp from Ambient to 600°C at 10°C/min under Nitrogen.

-

Success Criteria:

Protocol C: Forced Degradation (HPLC)

Purpose: To validate solution stability during processing.[1][2]

-

Solvent: Acetonitrile/Water (50:50).

-

Stress Condition: Reflux at 80°C for 24 hours.

-

Detection: HPLC-UV (254 nm).

-

Acceptance: >99.0% recovery of parent peak. Appearance of new peaks indicates hydrolysis or instability.[1][2]

Figure 2: Analytical decision matrix for determining process safety parameters.

Storage & Handling Recommendations

Based on the chemical structure and predicted stability profile:

-

Storage Conditions: Store in a cool, dry place (2–8°C preferred for long-term standards, Room Temperature acceptable for bulk intermediate). Keep container tightly closed to prevent moisture absorption, which can catalyze decarboxylation.[1][2]

-

Process Safety: Avoid heating above 150°C during drying or synthesis steps without prior TGA confirmation.

-

Incompatibility: Strong bases will deprotonate the carboxylic acid; while the salt form is generally stable, it may have different solubility and hygroscopicity profiles.[2]

References

-

National Institutes of Health (PMC). (2017).[1][2] Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

-

American Chemical Society (ACS). (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Retrieved from [Link][1][2]

-

ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]

Sources

- 1. 2771132-16-0|2,3-Dihydro-5H-benzo[e][1,4]oxathiepine-8-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]

- 2. 161058-27-1|2-(Ethylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. US20220023295A1 - Combination of zibotentan and dapagliflozin for the treatment of endothelin related diseases - Google Patents [patents.google.com]

4-Methyl-3-(propane-2-sulfonyl)benzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount to navigating the complex multiparameter optimization of lead compounds. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) represents a highly specialized, synthetically versatile intermediate[1]. By combining a reactive carboxylic acid handle with a sterically demanding, electron-withdrawing isopropylsulfonyl group and a metabolically protective methyl group, this compound serves as an ideal precursor for synthesizing advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the structural rationale, synthetic utility, and pharmacological relevance of this building block, supported by self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

The utility of 4-methyl-3-(propane-2-sulfonyl)benzoic acid is not coincidental; it is rooted in the precise causality of its functional groups. Understanding these structural features is critical for predicting its behavior in both synthetic workflows and biological systems.

Causality of Functional Groups

-

The Carboxylic Acid Core: Provides a reliable vector for late-stage functionalization, primarily through amide coupling or esterification, allowing for rapid library generation.

-

The 4-Methyl Group (Metabolic Shield): In unmethylated phenyl rings, the para position is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. By occupying this vector with a robust methyl group, the metabolic half-life of the resulting drug candidate is significantly extended. Furthermore, it forces the adjacent sulfonyl group into a specific conformational orientation due to steric clash.

-

The 3-Isopropylsulfonyl Group (Pharmacophoric Modulator): Sulfones are critical in medicinal chemistry for their ability to lower lipophilicity, improve aqueous solubility, and act as potent hydrogen-bond acceptors [2]. The bulky isopropyl chain provides a unique van der Waals interaction surface, allowing it to occupy hydrophobic pockets while the sulfone oxygens engage with solvent-exposed regions or protein backbone amides.

Physicochemical Data Summary

| Property | Value | Structural Implication |

| CAS Number | 1152497-12-5 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C₁₁H₁₄O₄S | Defines exact mass requirements for MS validation. |

| Monoisotopic Mass | 242.0613 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| H-Bond Donors | 1 (Carboxylic OH) | Lost upon amide coupling. |

| H-Bond Acceptors | 4 (C=O, SO₂) | Enhances target protein engagement and aqueous solubility. |

Synthetic Utility: Amide Coupling Workflows

The most frequent application of this building block is the formation of amide bonds with primary or secondary amines. However, the ortho-relationship between the bulky isopropylsulfonyl group and the carboxylic acid creates significant steric hindrance.

Reagent Selection Logic

Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields due to this steric bulk. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the authoritative standard [3]. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric barrier and driving the nucleophilic attack to completion.

Self-Validating Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system. Proceeding to the next step is contingent upon passing the defined In-Process Control (IPC) checkpoints.

Step 1: Activation

-

Dissolve 4-methyl-3-(propane-2-sulfonyl)benzoic acid (1.0 equiv, 0.5 M) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

-

Add HATU (1.1 equiv) in a single portion. Stir at room temperature for 15 minutes.

-

Validation Checkpoint 1: Sample 5 µL into 1 mL of Acetonitrile. LC-MS must show >95% conversion to the HOAt-active ester intermediate. The starting material mass (

241.05) should be absent.

Step 2: Coupling 4. Add the target amine (1.2 equiv) dropwise to the activated mixture. 5. Stir at room temperature for 2–4 hours.

-

Validation Checkpoint 2: LC-MS must confirm the disappearance of the HOAt-ester and the appearance of the desired product mass (

).

Step 3: Workup & Purification 6. Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution (10 volumes). 7. Extract with Ethyl Acetate (3 x 5 volumes). 8. Critical Step: Wash the combined organic layers with 1M HCl, followed by saturated aqueous LiCl (3 x 5 volumes) to remove residual DMF and the highly water-soluble PF₆⁻ byproduct from HATU [3]. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Caption: HATU-mediated amide coupling workflow for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Pharmacological Relevance & Target Engagement

When integrated into an API, the 4-methyl-3-(isopropylsulfonyl)phenyl motif acts as a sophisticated pharmacophore. Sulfones are frequently utilized in the design of nuclear receptor ligands (e.g., LXR, RORγt inverse agonists) and kinase inhibitors.

The logic of this interaction is bipartite:

-

Electronic/Polar Engagement: The highly polarized S=O bonds serve as directional hydrogen-bond acceptors. They frequently displace high-energy water molecules from protein binding pockets, resulting in a favorable entropic gain.

-

Steric/Hydrophobic Engagement: The isopropyl group projects into lipophilic sub-pockets. The adjacent methyl group restricts the rotational freedom of the sulfone, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.

Caption: Pharmacophore interaction model of the 4-methyl-3-(isopropylsulfonyl)phenyl motif.

Analytical Characterization Expectations

To ensure the integrity of the purchased or synthesized building block, scientists should verify the material against the following expected analytical profiles:

-

¹H NMR (400 MHz, DMSO-d₆):

-

A distinct septet around

3.30–3.50 ppm corresponding to the CH of the isopropyl group. -

A strong doublet around

1.20 ppm integrating for 6 protons (the two methyls of the isopropyl group). -

A sharp singlet around

2.70 ppm integrating for 3 protons (the aryl methyl group). -

Three aromatic protons exhibiting an ABX splitting pattern (typically

7.50–8.30 ppm).

-

-

Mass Spectrometry (ESI-MS):

-

Negative ion mode is highly sensitive for the free carboxylic acid, yielding a prominent

peak at m/z 241.05. -

In-source fragmentation may show the loss of the isopropyl group or SO₂.

-

References

-

Title: Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Development of a Commercial Ready Process for TNG908: A Potent, Selective, and Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application Notes and Protocols: The Strategic Use of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid in Modern Organic Synthesis

Introduction

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Sulfonyl-containing compounds, and specifically sulfonylbenzoic acid derivatives, represent a "privileged scaffold" due to their remarkable diversity of biological activities and synthetic tractability.[1] This guide focuses on a specific, yet highly versatile, member of this class: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid .

This molecule is distinguished by three key functional domains: a carboxylic acid ripe for derivatization, a toluene backbone providing a defined structural orientation, and an isopropylsulfonyl group that imparts unique steric and electronic properties. The sulfonyl group is a critical pharmacophore, known to enhance metabolic stability, modulate solubility, and serve as a bioisostere for other functional groups like carboxyls or phosphates.[2]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale, enabling users to intelligently incorporate this building block into their synthetic and discovery workflows.

PART 1: Physicochemical Profile and Safety & Handling

Before any synthetic manipulation, a thorough understanding of the compound's properties and safe handling procedures is essential.

Key Physicochemical Data

The data presented below is a combination of established values for highly analogous structures and predicted parameters. It is intended for guidance and should be supplemented with in-house analytical data.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₁H₁₄O₄S | - |

| Molecular Weight | 242.29 g/mol | - |

| CAS Number | Not explicitly assigned. | Use structure-based search. |

| Appearance | Expected to be a white to off-white solid. | Based on similar sulfonylbenzoic acids.[3] |

| Melting Point | >260 °C (estimated) | Based on 4-(Methylsulfonyl)benzoic acid (268-271 °C).[4] |

| pKa | ~3.5 (in water, estimated) | Based on 4-(Methylsulfonyl)benzoic acid (pKa 3.48).[4] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). | General characteristic of this compound class. |

| Predicted XlogP | ~1.5 - 2.0 | Computational prediction. Compare with related structures.[5] |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact molecule may not be available, data from analogous compounds such as 3-(Methylsulfonyl)benzoic acid and 4-Methylsulfonyl-2-nitrobenzoic acid dictates a cautious approach.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] When handling the powder outside of a fume hood, a dust respirator (e.g., N95) is required.

-

Handling: Avoid creating dust. Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3] Store away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.[3]

-

PART 2: The Synthetic Chemist's Rationale

The utility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid stems from the distinct reactivity and properties of its constituent parts. Understanding these allows for its strategic deployment in complex syntheses.

The isopropylsulfonyl group (-SO₂CH(CH₃)₂) is not merely a placeholder. Compared to a simpler methylsulfonyl group, it provides significant steric bulk, which can be used to direct the conformation of the final molecule, influence binding to a biological target, or shield adjacent positions on the aromatic ring from metabolic attack. The sulfone itself is a strong hydrogen bond acceptor and is metabolically robust, making it an attractive feature for drug candidates.[2]

The two primary reactive sites on the molecule are the carboxylic acid and the aromatic ring.

Caption: Key reactive and influential sites on the molecule.

The carboxylic acid is the most versatile handle, readily participating in reactions such as:

-

Amide bond formation: Coupling with amines to form a vast array of derivatives.

-

Esterification: Reaction with alcohols, often for use as a protecting group or to create prodrugs.[9]

-

Reduction: Conversion to a primary alcohol for further functionalization.

-

Conversion to acid chloride: Activation for acylation reactions.[10]

PART 3: Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 3.1: Proposed Synthesis of the Title Compound

Caption: Proposed workflow for the synthesis of the title compound.

Step A: Synthesis of 4-Methyl-3-(isopropylthio)benzoic acid

-

To a sealed reaction vessel under an inert atmosphere (N₂ or Ar), add 4-methyl-3-bromobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and sodium 2-propanethiolate (1.5 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1N HCl (aq).

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thioether intermediate.

Step B: Oxidation to 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Causality: This step uses a strong oxidizing agent to convert the thioether to the corresponding sulfone. Sodium tungstate with hydrogen peroxide is a common and effective system for this transformation.[12]

-

Dissolve the thioether intermediate (1.0 eq) in a mixture of acetic acid and water.

-

Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the excess peroxide by the slow addition of a saturated sodium thiosulfate solution.

-

The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract with a suitable organic solvent, dry, and concentrate. Recrystallization (e.g., from ethanol/water) may be required for final purification.

Protocol 3.2: Application in Amide Bond Formation (HATU Coupling)

This protocol details the coupling of the title compound with a generic primary or secondary amine, a cornerstone reaction in medicinal chemistry.

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester in situ, which is then readily displaced by the amine. A non-nucleophilic base like DIPEA is required to mop up the generated acid and facilitate the reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-(Methylsulfonyl)benzoic acid 97 4052-30-6 [sigmaaldrich.com]

- 5. PubChemLite - 4-[methyl(propan-2-yl)sulfamoyl]benzoic acid (C11H15NO4S) [pubchemlite.lcsb.uni.lu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Derivatization of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid